![molecular formula C20H22N2O4S2 B2881548 N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-4-methylbenzenesulfonamide CAS No. 863512-39-4](/img/structure/B2881548.png)
N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-4-methylbenzenesulfonamide
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Overview
Description
Thiazoles are important heterocyclic compounds exhibiting diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . They contain sulfur and nitrogen at position-1 and -3, respectively .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Chemical Reactions Analysis
Thiazole derivatives have been shown to exhibit a broad spectrum of activity against various pathogens .
Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole derivatives have been reported to have analgesic (pain-relieving) properties . This could make them useful in the development of new pain relief medications.
Anti-inflammatory Activity
Thiazole derivatives have also been found to have anti-inflammatory effects . This means they could potentially be used in the treatment of conditions characterized by inflammation, such as arthritis or asthma.
Antimicrobial Activity
Thiazole derivatives have been found to have antimicrobial properties, meaning they can kill or inhibit the growth of microorganisms . This could make them useful in the development of new antibiotics or antiseptics.
Antifungal Activity
Some thiazole derivatives have been found to have antifungal properties . This could make them useful in the treatment of fungal infections.
Antiviral Activity
Thiazole derivatives have been found to have antiviral properties . This could make them useful in the development of new antiviral medications.
Antitumor Activity
Thiazole derivatives have been found to have antitumor or cytotoxic properties . This could make them useful in the development of new cancer treatments.
Neuroprotective Activity
Thiazole derivatives have been found to have neuroprotective effects . This means they could potentially be used in the treatment of neurodegenerative diseases like Alzheimer’s or Parkinson’s.
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets would depend on the exact structure of the derivative and the functional groups present.
Mode of Action
For instance, some thiazole derivatives have been found to inhibit cyclooxygenase (COX), an enzyme involved in inflammation . The exact mode of action would depend on the specific targets of this compound.
Biochemical Pathways
For instance, if the compound targets COX, it could affect the arachidonic acid pathway, leading to reduced production of pro-inflammatory prostaglandins .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
Given the wide range of biological activities exhibited by thiazole derivatives, the effects could include reduced inflammation (if the compound inhibits cox), antimicrobial effects, neuroprotective effects, and potential antitumor or cytotoxic effects .
Action Environment
For instance, the solubility of the compound in various solvents could influence its distribution in the body and its interaction with its targets .
properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S2/c1-14-4-7-17(8-5-14)28(23,24)21-11-10-16-13-27-20(22-16)15-6-9-18(25-2)19(12-15)26-3/h4-9,12-13,21H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INZNEMITRYWMLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-4-methylbenzenesulfonamide |
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